molecular formula C21H19NO B14272978 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol CAS No. 138119-05-8

3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol

Cat. No.: B14272978
CAS No.: 138119-05-8
M. Wt: 301.4 g/mol
InChI Key: VCEZBOFOEPIHQG-UHFFFAOYSA-N
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Description

3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized using the Borsche-Drechsel cyclization method, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.

    Methylation: The carbazole core is methylated at the 1 and 4 positions using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenol Group: The methylated carbazole is then reacted with benzyl chloride in the presence of a base to attach the phenol group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as selective crystallization and high-temperature distillation may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Halogenated carbazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is unique due to its specific structural modifications, which enhance its optoelectronic properties and biological activity. The presence of the phenol group and the dimethyl substitutions on the carbazole core contribute to its distinct chemical behavior and applications.

Properties

CAS No.

138119-05-8

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

3-[(1,4-dimethylcarbazol-9-yl)methyl]phenol

InChI

InChI=1S/C21H19NO/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)22(21)13-16-6-5-7-17(23)12-16/h3-12,23H,13H2,1-2H3

InChI Key

VCEZBOFOEPIHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)O

Origin of Product

United States

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